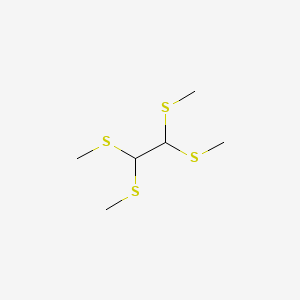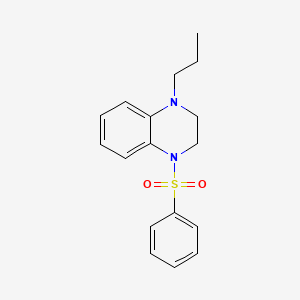
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride.
Formation of Quinoxaline Core: The quinoxaline core is synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of sulfonamides or sulfonyl esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium or copper . Major products formed from these reactions include sulfonamides, sulfonyl esters, and various quinoxaline derivatives .
Scientific Research Applications
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
The exact mechanism of action is still under investigation, but its ability to modulate key biological pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline can be compared with other similar compounds, such as:
Benzenesulfonic Acid: Both compounds contain the benzenesulfonyl group, but this compound has a more complex structure, leading to different reactivity and applications.
Sulfonamides: These compounds share the sulfonyl group but differ in their core structures, resulting in varied biological activities and uses.
Quinoxaline Derivatives:
The uniqueness of this compound lies in its combination of the quinoxaline core and the benzenesulfonyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7151-46-4 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-propyl-2,3-dihydroquinoxaline |
InChI |
InChI=1S/C17H20N2O2S/c1-2-12-18-13-14-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3 |
InChI Key |
YCAMHAPQLVJKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


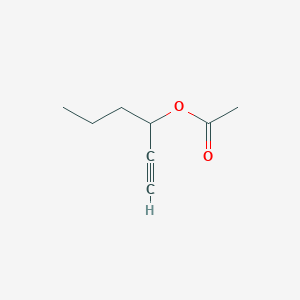
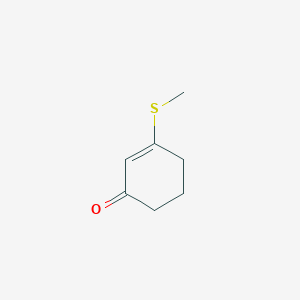
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
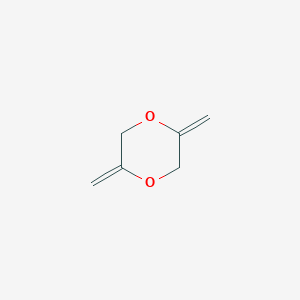
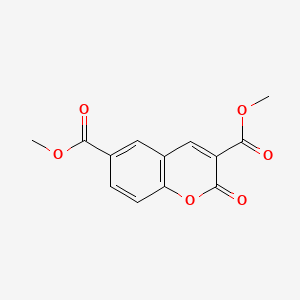
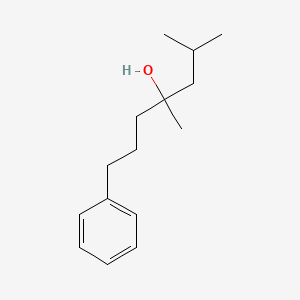
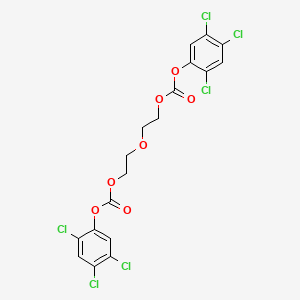
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
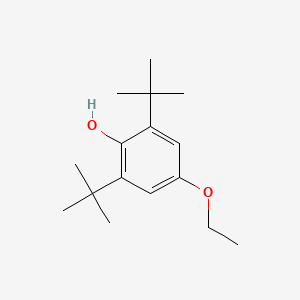
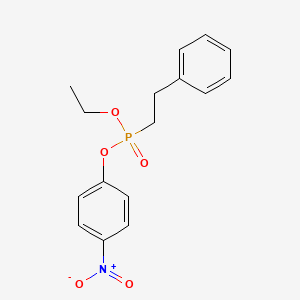
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
